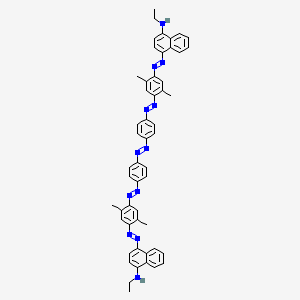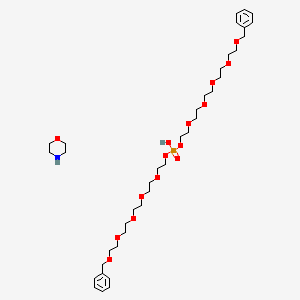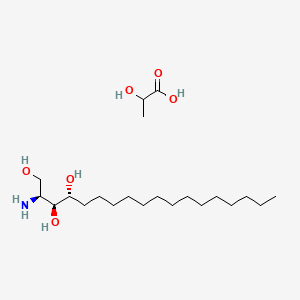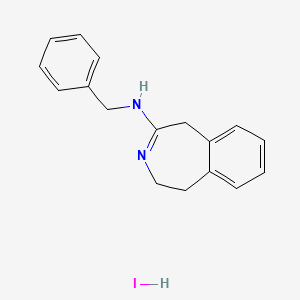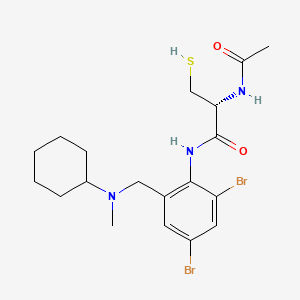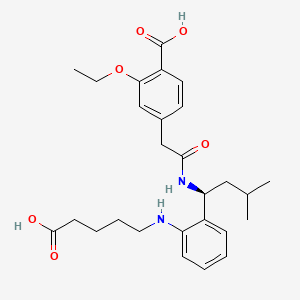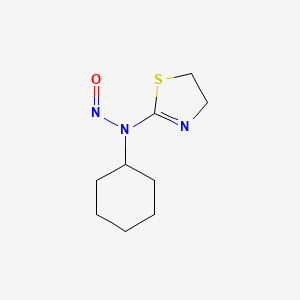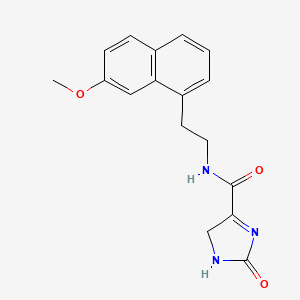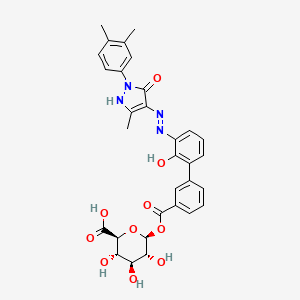
Eltrombopag metabolite M2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eltrombopag metabolite M2 is a minor circulating component of eltrombopag, a thrombopoietin receptor agonist. Eltrombopag is primarily used to treat thrombocytopenia, a condition characterized by low platelet counts in the blood. Metabolite M2 is formed through the metabolic processes in the body and plays a role in the overall pharmacokinetics of eltrombopag .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eltrombopag involves multiple steps, including the formation of intermediate compounds. The preparation of eltrombopag metabolite M2 specifically involves the acyl glucuronidation of eltrombopag. This process typically occurs in the liver, where enzymes such as UDP-glucuronosyltransferases catalyze the reaction .
Industrial Production Methods
Industrial production of eltrombopag and its metabolites involves large-scale chemical synthesis and purification processes. These methods ensure the production of high-purity compounds suitable for pharmaceutical use. The specific conditions for the synthesis of metabolite M2 are optimized to achieve maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
Eltrombopag metabolite M2 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound include various oxidized and reduced forms of the compound. These products are analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to determine their structures and properties .
Scientific Research Applications
Eltrombopag metabolite M2 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of metabolic pathways and reaction mechanisms.
Biology: Investigated for its role in cellular processes and interactions with biomolecules.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects.
Industry: Utilized in the development of analytical methods for drug testing and quality control
Mechanism of Action
Eltrombopag metabolite M2 exerts its effects by interacting with specific molecular targets and pathways. The primary mechanism involves the binding to the thrombopoietin receptor, which stimulates the production of platelets in the bone marrow. This interaction activates downstream signaling pathways, including the phosphorylation of STAT and JAK proteins, leading to increased platelet production .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to eltrombopag metabolite M2 include other thrombopoietin receptor agonists such as:
Romiplostim: A peptide-based thrombopoietin receptor agonist.
Avatrombopag: A small-molecule thrombopoietin receptor agonist.
Uniqueness
This compound is unique due to its specific metabolic pathway and the formation of acyl glucuronides. This distinguishes it from other thrombopoietin receptor agonists, which may have different metabolic profiles and mechanisms of action .
Properties
CAS No. |
1396009-05-4 |
|---|---|
Molecular Formula |
C31H30N4O10 |
Molecular Weight |
618.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H30N4O10/c1-14-10-11-19(12-15(14)2)35-28(40)22(16(3)34-35)33-32-21-9-5-8-20(23(21)36)17-6-4-7-18(13-17)30(43)45-31-26(39)24(37)25(38)27(44-31)29(41)42/h4-13,24-27,31,34,36-39H,1-3H3,(H,41,42)/t24-,25-,26+,27-,31-/m0/s1 |
InChI Key |
QDBVJVOQHXJYEG-KCCIZHGZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


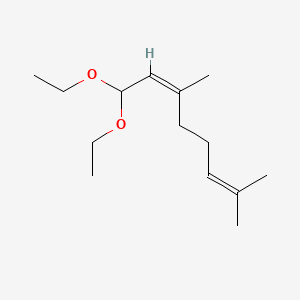
![8-(3-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12770553.png)

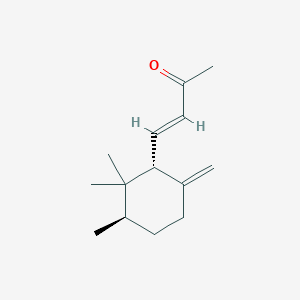
![3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide](/img/structure/B12770588.png)

